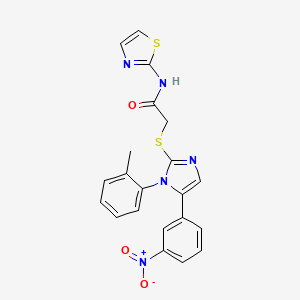

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound and its derivatives involves multiple steps, starting from common intermediates such as 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, reacting with appropriate thiols or thione derivatives. For example, derivatives have been synthesized by reacting with 5-aryl-1,3,4-oxadiazole-2-thione or 1H-benzo[d]imidazole-2-thiols, followed by characterization through IR, NMR, Mass spectra, and elemental analysis, indicating a complex and meticulously controlled synthetic process (Ramalingam, Ramesh, & Sreenivasulu, 2019).

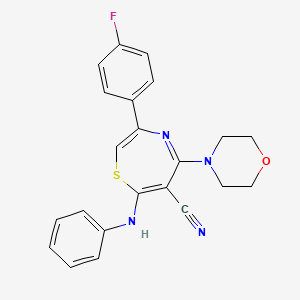

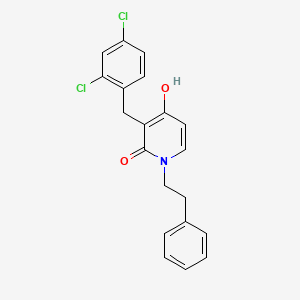

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including those similar to the targeted compound, has been elucidated using various spectroscopic methods. Techniques such as 1H NMR, FTIR (Fourier transform infrared), MS (mass spectroscopy), and elemental analysis have confirmed the structures of newly synthesized compounds. The determination of acidity constants (pKa) through UV spectroscopic studies has provided insights into the protonation behavior of these molecules, contributing to a deeper understanding of their molecular structure (Duran & Canbaz, 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds have been explored through their interactions and antibacterial activities. The synthesis process itself highlights the reactivity of the compound, involving nucleophilic substitution reactions, and the formation of thioacetamide derivatives. The antibacterial activity of synthesized compounds points to their chemical reactivity and potential utility in developing antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are typically characterized through various techniques but are not directly detailed in the available literature. However, these properties can be inferred from the molecular structure and synthesis processes, which suggest a solid state at room temperature, with specific solubility characteristics dependent on the substituents and overall molecular architecture.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and conditions, highlight the versatility of these compounds. For instance, the synthesis routes often involve reactions with hydrazonyl chlorides, elemental sulfur, or benzaldehyde, indicating a broad spectrum of chemical behavior. These reactions not only underline the synthetic versatility but also the potential of these compounds to undergo further functionalization (Khalil, Sayed, & Raslan, 2012).

Applications De Recherche Scientifique

Antitumor Activity and Carcinogenic Evaluation

Imidazole derivatives, such as the compound , have been studied for their antitumor activities. Specifically, derivatives like 4-nitro-5-thioimidazole and benzimidazole have been highlighted for their roles in the search for new antitumor drugs. These derivatives demonstrate a wide range of biological properties, making them significant in the development of compounds with various biological activities (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009). Additionally, certain thiophene analogues of known carcinogens have been synthesized and evaluated for their potential carcinogenicity. Although their behavior indicates potential carcinogenicity, their overall chemical and biological characteristics cast doubt on their ability to cause tumors in vivo (Ashby, Styles, Anderson, & Paton, 1978).

Antiviral and Antimicrobial Activities

The compound shares structural similarities with nitazoxanide (NTZ), which is known for its wide range of applications, including antiprotozoal, anthelmintic, and antiviral activities against various types of Gram-positive and Gram-negative bacteria, parasites, and certain viruses. NTZ's efficacy against various bacterial and viral infections has been well documented, suggesting potential antimicrobial and antiviral capabilities for similar compounds (Bharti, Sharma, Goswami, Sharma, Rabbani, & Kumar, 2021).

Potential in Male Contraception

Imidazole derivatives are part of a group of non-hormonal agents that have been explored for their antispermatogenic properties, contributing to research in male contraception. These derivatives are among various compounds that have been studied for their effects on spermatogenesis, spermatozoal maturation, and epididymal function (Vickery, 1986).

Neuroprotection and Stroke Treatment

Compounds with imidazole structures have been researched for their neuroprotective properties, particularly in the context of ischemic stroke. For example, YM872 has been investigated for its potential in the treatment of acute stroke in humans due to its neuroprotective effects in animal models (Takahashi, Kohara, Shishikura, Kawasaki-Yatsugi, Ni, Yatsugi, Sakamoto, Okada, & Shimizu‐Sasamata, 2006).

Therapeutic Versatility

Imidazo[2,1-b]thiazole, a moiety related to the compound , is known for its therapeutic versatility. Derivatives of this fused heterocycle have been investigated for their diverse pharmacological activities, indicating the potential of structurally related compounds in various therapeutic applications (Shareef, Khan, Babu, & Kamal, 2019).

Mécanisme D'action

Benzimidazoles

are a class of heterocyclic aromatic organic compounds. This class of compounds has been widely studied and is known to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer effects . The benzimidazole ring mimics the structure of purines and can interact with various enzymes and receptors in biological systems via hydrogen bonding .

Thiazoles

, another class of organic compounds, are also known for their diverse biological activities. They are found in many effective pharmaceuticals, including antimicrobial, antifungal, and anticancer agents .

Propriétés

IUPAC Name |

2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O3S2/c1-14-5-2-3-8-17(14)25-18(15-6-4-7-16(11-15)26(28)29)12-23-21(25)31-13-19(27)24-20-22-9-10-30-20/h2-12H,13H2,1H3,(H,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDYVSDKMGGZQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Tert-butyl-2-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2496008.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide](/img/structure/B2496011.png)

![N-[4-(Difluoromethoxy)phenyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2496012.png)

![N-(1-cyanocyclobutyl)-N,1,3-trimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2496022.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2496025.png)